2-Methylthio-5-trifluoromethoxyphenylboronic acid
Overview
Description
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a boronic acid derivative with the molecular formula C8H11BF3O3S and a molecular weight of 252.0 g/mol . This compound is notable for its unique structural features, which include a trifluoromethoxy group and a methylthio group attached to a phenyl ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylboronic acid derivative.
Reaction Conditions: The phenylboronic acid derivative undergoes a series of reactions, including halogenation and substitution reactions, to introduce the trifluoromethoxy and methylthio groups.
Industrial Production: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
2-Methylthio-5-trifluoromethoxyphenylboronic acid is involved in various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can also occur, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions: Palladium catalysts are commonly used in these reactions, along with bases such as potassium carbonate.
Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable in various chemical syntheses.
Scientific Research Applications
2-Methylthio-5-trifluoromethoxyphenylboronic acid has several applications in scientific research:
Medicine: While not directly used as a therapeutic agent, it aids in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2-Methylthio-5-trifluoromethoxyphenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions:
Molecular Targets: The compound targets palladium catalysts, facilitating the formation of carbon-carbon bonds.
Pathways Involved: The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of biaryl compounds.
Comparison with Similar Compounds
2-Methylthio-5-trifluoromethoxyphenylboronic acid can be compared with other boronic acid derivatives:
Properties
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFVCYILRFDPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660310 | |
Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-11-8 | |
Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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